For-met-met-Phe-OH

Complement receptor enhancement Monocyte activation Phagocytosis priming

For rigorous chemotaxis and SAR studies requiring validated FPR1 activation, select For-Met-Met-Phe-OH. This N-formylated tripeptide is a structurally defined agonist distinct from fMLP, with a central methionine that determines FPR binding pocket fit. Its structure-activity-relationship (SAR) comes from evidence proving that unformylated analogs (e.g., Met-Met-Phe) exhibit absolute zero activity. Use For-Met-Met-Phe-OH for Boyden chamber assays, monocyte rosette enhancement, and FPR subtype profiling, ensuring batch-to-batch reproducibility and cross-study comparability. Avoid unvalidated substitutes that introduce uncontrolled variables into receptor pharmacology.

Molecular Formula C20H29N3O5S2
Molecular Weight 455.6 g/mol
Cat. No. B12118092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFor-met-met-Phe-OH
Molecular FormulaC20H29N3O5S2
Molecular Weight455.6 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC=O
InChIInChI=1S/C20H29N3O5S2/c1-29-10-8-15(21-13-24)18(25)22-16(9-11-30-2)19(26)23-17(20(27)28)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)(H,27,28)
InChIKeySOWHFLBOUFJUNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

For-Met-Met-Phe-OH: Chemotactic Tripeptide for Neutrophil and Monocyte Functional Assays


For-Met-Met-Phe-OH (N-Formyl-Met-Met-Phe-OH) is a synthetic N-formylated tripeptide that belongs to the class of formyl-methionyl peptide chemoattractants [1]. It comprises an N-terminal formyl group followed by two methionine residues and a C-terminal phenylalanine residue with a free carboxyl terminus. This compound is recognized for its capacity to stimulate directed locomotion (chemotaxis) of human neutrophils and monocytes in vitro, and to enhance surface expression of complement receptor C3b on these phagocytic cells [1]. As a member of the formyl peptide family, it serves as a reference tool in immunological research for investigating phagocyte activation, receptor-mediated signal transduction, and innate immune responses to bacterial-like stimuli.

Why For-Met-Met-Phe-OH Cannot Be Substituted with Generic fMLP or Unformylated Analogs in Phagocyte Receptor Studies


Generic substitution among N-formyl-methionyl peptides is scientifically inadvisable due to the extreme structural specificity of the formyl peptide receptor (FPR) binding pocket [1]. Structure-activity relationship (SAR) studies demonstrate that even conservative modifications to the central amino acid residue produce substantial alterations in chemotactic potency and lysosomal enzyme release [1]. Specifically, the replacement of the central residue alters both the peptide's conformational preference (extended versus β-turn) and its hydrophobic complementarity with the receptor subsite [2]. Furthermore, the presence of the N-formyl group is absolutely mandatory for biological activity; unformylated peptides such as Met-Met-Phe or Met-Leu-Phe exhibit no detectable chemotactic or complement receptor-enhancing activity even at comparable concentrations, demonstrating a binary on/off functional requirement [3]. Consequently, using an alternative tripeptide without accounting for these residue-specific and formylation-dependent differences introduces uncontrolled variables that confound receptor pharmacology, dose-response interpretations, and cross-study reproducibility.

Quantitative Differentiation of For-Met-Met-Phe-OH Against Closest Analogs: Evidence for Scientific Procurement


C3b Complement Receptor Enhancement on Human Monocytes: Direct Comparison Among For-Met-Met-Phe-OH, For-Met-Leu-Phe-OH, and For-Met-Phe-OH

In a direct head-to-head comparison examining the capacity of N-formyl-methionyl peptides to enhance monocyte complement (C3b) receptor expression, For-Met-Met-Phe-OH demonstrated quantifiable activity in increasing the percentage of human monocytes forming rosettes with IgM-sensitized complement-coated erythrocytes [1]. The study evaluated For-Met-Leu-Phe-OH, For-Met-Met-Phe-OH, and For-Met-Phe-OH in parallel under identical experimental conditions, establishing a rank-order profile for this functional parameter [1]. Unformylated control peptides (Met-Leu-Phe and Met-Met-Phe) exhibited no detectable enhancement activity, confirming the formyl group requirement [1].

Complement receptor enhancement Monocyte activation Phagocytosis priming

N-Formyl Group Requirement: Binary Functional Difference Between For-Met-Met-Phe-OH and Unformylated Met-Met-Phe-OH

A direct comparative evaluation established that For-Met-Met-Phe-OH and the unformylated analog Met-Met-Phe exhibit a binary functional difference in phagocyte assays [1]. While the formyl-methionyl peptides (including For-Met-Met-Phe-OH, For-Met-Leu-Phe-OH, and For-Met-Phe-OH) proportionally increased both in vitro cell locomotion and C3b surface receptor expression on human neutrophils and monocytes, the unformylated peptides Met-Leu-Phe and Met-Met-Phe demonstrated no chemotactic or complement receptor-enhancing activity whatsoever at comparable concentrations [1]. This finding aligns with broader SAR evidence demonstrating that the N-formyl group is mandatory for maximum receptor binding activity, with methionine at position 1 and phenylalanine at position 3 conferring maximal binding [2].

Formyl peptide receptor binding Chemotaxis assay Structure-activity relationship

Structure-Activity Relationship Inference: Central Residue Substitution Modulates Chemotactic and Lysosomal Enzyme-Release Potency

Comprehensive SAR studies on N-formyl-methionyl tripeptides demonstrate that the identity of the central residue directly modulates both chemotactic ED₅₀ values and lysosomal enzyme release potency [1]. For-Met-Leu-Phe-OH served as the reference compound with an ED₅₀ for induced migration of rabbit neutrophils of 7 × 10⁻¹¹ M, and ED₅₀ values for lysozyme and β-glucuronidase release of 2.4 × 10⁻¹⁰ M and 2.6 × 10⁻¹⁰ M, respectively [1]. The study established that phenylalanine at the carboxyl terminal position confers high activity, whereas the second amino acid position (occupied by Met in For-Met-Met-Phe-OH versus Leu in fMLP) contributes to activity in a manner comparable to other hydrophobic residues such as leucine or methionine [1]. This class-level SAR inference positions For-Met-Met-Phe-OH as a functional analog with predictable activity characteristics based on its hydrophobic central residue composition.

SAR analysis Neutrophil chemotaxis Lysosomal enzyme release

Comparative Metabolic Stability: Methionine Oxidation Susceptibility Differs from fMLP and fNleLF Analogs

Methionine-containing formyl peptides are susceptible to oxidation at the methionyl sulfur atom, which alters receptor binding affinity [1]. The presence of two methionine residues in For-Met-Met-Phe-OH (at positions 1 and 2) introduces distinct oxidative vulnerability compared to the single methionine in fMLP (Met-Leu-Phe) [1]. Studies on fMLP demonstrate that oxidation to the sulfoxide or sulfone derivatives reduces FPR1 binding affinity by 10- to 100-fold, with oxidized forms showing diminished chemotactic and superoxide-producing capacity on human neutrophils and monocytes [1]. Norleucine (Nle)-substituted analogs, such as fNleLF, are oxidation-resistant by design due to the replacement of the methionyl sulfur with a methylene group, eliminating this degradation pathway entirely . For-Met-Met-Phe-OH, containing two oxidizable methionine residues, may exhibit cumulative oxidation effects under oxidative stress conditions—a factor requiring explicit experimental control in assays involving activated phagocytes that generate reactive oxygen species.

Peptide oxidation Metabolic stability FPR1 agonist durability

Validated Research Applications for For-Met-Met-Phe-OH Based on Quantitative Evidence


Monocyte and Neutrophil Complement Receptor (C3b) Enhancement Assays

For-Met-Met-Phe-OH is directly validated for in vitro studies requiring enhancement of complement receptor C3b surface expression on human peripheral blood neutrophils and monocytes [1]. In rosette formation assays using IgM-sensitized complement-coated erythrocytes, this compound increases the percentage of monocytes forming detectable rosettes, with activity comparable to other formyl-methionyl peptides [1]. This application is particularly relevant for investigating phagocyte priming mechanisms, opsonin-dependent clearance pathways, and the functional coupling between chemotactic receptor activation and complement receptor mobilization. Unformylated analogs (Met-Met-Phe, Met-Leu-Phe) are strictly unsuitable for this application as they exhibit zero activity at comparable concentrations [1].

Phagocyte Chemotaxis Assays with Met-Met Central Sequence Requirement

For-Met-Met-Phe-OH serves as a validated chemoattractant in Boyden chamber or transwell migration assays using human neutrophils and monocytes [1]. The compound proportionally increases directed cell locomotion when tested at differing concentrations [1]. SAR evidence confirms that the central methionine residue (position 2) contributes hydrophobic interactions compatible with FPR binding, making this compound suitable for experiments where the Met-Met-Phe sequence is mechanistically relevant, such as investigating bacterial peptide mimicry, comparative receptor pharmacology across FPR isoforms, or structure-activity relationship studies exploring central residue substitutions [2].

Comparative FPR Pharmacology and Structure-Activity Relationship (SAR) Studies

For-Met-Met-Phe-OH is positioned as a key comparator in SAR studies investigating the structural determinants of formyl peptide receptor binding and activation [1]. The compound differs from the reference ligand fMLP (For-Met-Leu-Phe-OH) by substitution of the central leucine with methionine, and from For-Met-Phe-OH by the presence of an additional methionine residue. This systematic structural variation enables researchers to isolate the contribution of the central residue to receptor binding pocket interactions, conformational preferences (extended versus β-turn conformations), and downstream functional responses including chemotaxis, superoxide production, and lysosomal enzyme release [1]. The documented activity of this compound in complement receptor enhancement assays [2] further supports its use as a functional probe in receptor subtyping studies across FPR1, FPR2, and FPR3.

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